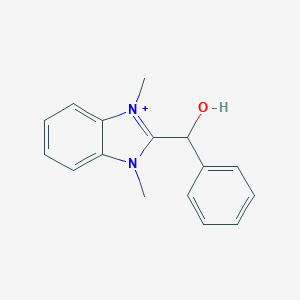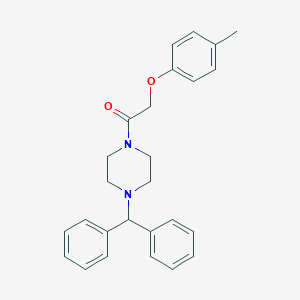![molecular formula C21H25N3O B252695 N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as AOP-Ru, is a ruthenium-based compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of a family of compounds known as metal-based drugs or metallodrugs, which have shown promising results in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood, but it is believed to involve the transfer of electrons from the ruthenium center to the pyrimidine moiety of the compound. This electron transfer process leads to the formation of reactive oxygen species (ROS), which can cause damage to DNA and other cellular components. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be due to the generation of ROS.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of enzyme activity. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its high stability, which makes it suitable for use in a wide range of experimental conditions. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of new analogs of this compound with improved properties, such as increased solubility or enhanced activity against specific targets. Another area of interest is the exploration of the use of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields of science.
Synthesemethoden
The synthesis of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves the reaction of ruthenium trichloride with 2-aminoadamantane and 3-(2-pyrimidinyloxy)benzylamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions, but it is usually around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer and infectious diseases. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, this compound has been used to develop new materials with unique properties.
Eigenschaften
Molekularformel |
C21H25N3O |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C21H25N3O/c1-3-14(12-19(4-1)25-21-22-5-2-6-23-21)13-24-20-17-8-15-7-16(10-17)11-18(20)9-15/h1-6,12,15-18,20,24H,7-11,13H2 |
InChI-Schlüssel |
YSXVOCPNSJQGEP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
